molecular formula C25H16N6O4 B11099861 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione

Cat. No.: B11099861
M. Wt: 464.4 g/mol
InChI Key: BHRVWQRMGFHSOF-UHFFFAOYSA-N
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Description

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple oxadiazole rings Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole rings. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 2-(1,2,4-oxadiazol-5-yl)anilines

Uniqueness

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is unique due to its dual oxadiazole rings and indene core structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and medicinal chemistry .

Properties

Molecular Formula

C25H16N6O4

Molecular Weight

464.4 g/mol

IUPAC Name

2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione

InChI

InChI=1S/C25H16N6O4/c32-21-17-13-7-8-14-18(17)22(33)25(21,26-23-19(28-34-30-23)15-9-3-1-4-10-15)27-24-20(29-35-31-24)16-11-5-2-6-12-16/h1-14H,(H,26,30)(H,27,31)

InChI Key

BHRVWQRMGFHSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC3(C(=O)C4=CC=CC=C4C3=O)NC5=NON=C5C6=CC=CC=C6

Origin of Product

United States

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